![molecular formula C9H12N2O6 B584035 [3'-13C]Uridine CAS No. 478511-14-7](/img/structure/B584035.png)
[3'-13C]Uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3’-13C]Uridine is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 3’ position of the ribose moiety. This compound is used extensively in biochemical and pharmaceutical research due to its ability to trace and study nucleoside metabolism and dynamics within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3’-13C]Uridine typically involves the incorporation of carbon-13 labeled ribose into the uridine structure. One common method starts with the condensation of potassium cyanide labeled with carbon-13 with D-erythrose to produce a mixture of D-[1-13C]ribose and D-[1-13C]arabinose. This mixture is then separated using ion-exchange chromatography. The D-[1-13C]ribose is further processed using a nickel chloride and TEMED complex to yield D-[2-13C]ribose, which is then combined with uracil to form [3’-13C]Uridine .
Industrial Production Methods
Industrial production of [3’-13C]Uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and high-throughput purification techniques to ensure the efficient production of the labeled compound. The use of stable isotope labeling is crucial for producing high-purity [3’-13C]Uridine for research applications.
Análisis De Reacciones Químicas
Types of Reactions
[3’-13C]Uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form uronic acids.
Reduction: The carbonyl group in the uracil ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are used under mild conditions to reduce the carbonyl group.
Substitution: Various alkylating agents or acylating agents are used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Uronic acids and other oxidized derivatives.
Reduction: Dihydro derivatives of uridine.
Substitution: Alkylated or acylated uridine derivatives.
Aplicaciones Científicas De Investigación
[3’-13C]Uridine is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies of nucleoside metabolism and dynamics. Some key applications include:
Chemistry: Used in studies of nucleoside synthesis and modification.
Biology: Employed in tracing nucleoside incorporation into RNA and DNA.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new nucleoside-based therapeutics and diagnostic tools
Mecanismo De Acción
The mechanism of action of [3’-13C]Uridine involves its incorporation into nucleic acids, where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. The labeled carbon-13 atom allows researchers to study the metabolic pathways and interactions of uridine within cells. This compound targets nucleoside transporters and enzymes involved in nucleic acid synthesis and degradation, providing insights into cellular processes and drug interactions .
Comparación Con Compuestos Similares
Similar Compounds
[2’-13C]Uridine: Labeled at the 2’ position of the ribose moiety.
[1’-13C]Uridine: Labeled at the 1’ position of the ribose moiety.
[5-13C]Uridine: Labeled at the 5 position of the uracil ring.
Uniqueness
[3’-13C]Uridine is unique due to its specific labeling at the 3’ position, which provides distinct advantages in studying the dynamics of nucleoside incorporation and metabolism. This specific labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in biochemical and pharmaceutical research .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-MAZIVLEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)
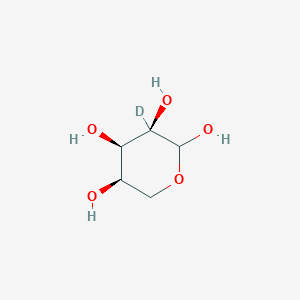
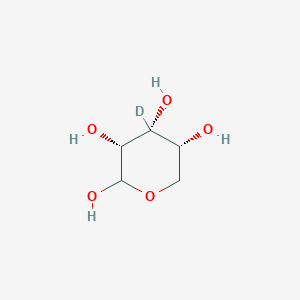
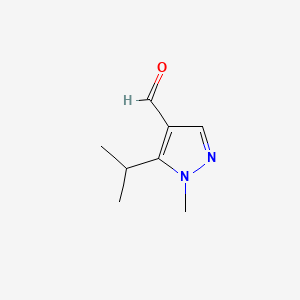
![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)
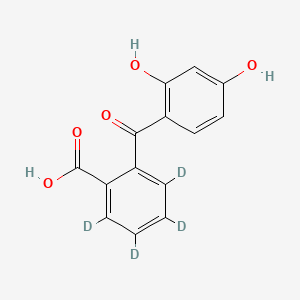
![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)
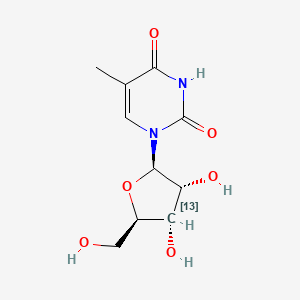
![[5'-13C]ribothymidine](/img/structure/B583967.png)
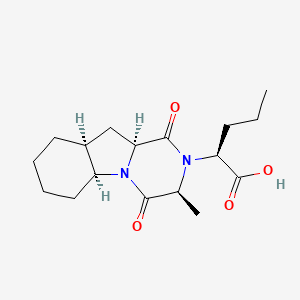

![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)
